1,2,3-Pentanetriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

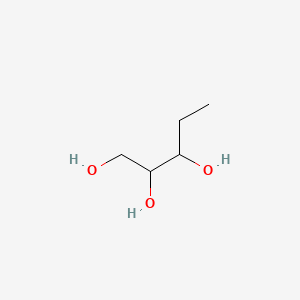

1,2,3-Pentanetriol (C₅H₁₂O₃) is a trihydric alcohol with hydroxyl groups positioned on the first three carbons of a pentane backbone. It has a molecular weight of 120.15 g/mol (CAS: 14697-46-2) and is a liquid at room temperature . This compound is structurally characterized by its three vicinal hydroxyl groups, which confer high hydrophilicity and reactivity, making it suitable for applications in pharmaceuticals, lubricants, and chemical synthesis . Its stereochemistry and aliphatic chain length are critical for biological activity, particularly in antimicrobial and lipid-binding contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: Pentane-1,2,3-tricarboxylic acid.

Reduction: Pentane-1,2,3-triol derivatives.

Substitution: Pentane-1,2,3-trichloride.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H12O3

- Molecular Weight : 120.15 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : Around 320.2 °C

The presence of three hydroxyl groups allows for significant reactivity and interaction with other chemical entities, making it a valuable intermediate in various synthesis processes.

Chemistry

1,2,3-Pentanetriol serves as an important intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of various inhibitors and antagonists due to its ability to undergo oxidation and substitution reactions.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active molecules. Its immunostimulatory effects have been demonstrated through its interaction with Toll-like receptor 9 (TLR9), enhancing the innate immune response.

Medicine

The compound is being explored for its potential in drug development. Its structural properties suggest that it could serve as a precursor for therapeutic agents targeting infectious diseases and enhancing vaccine efficacy.

Industry

In industrial applications, this compound is used in producing polymers and resins. Its unique chemical properties enable the formulation of materials with desirable characteristics for various applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Immunological Studies : In vitro experiments showed that treatment with this compound significantly increased pro-inflammatory cytokine production in immune cells stimulated via TLR9 pathways. This suggests its potential as an adjuvant in vaccine formulations.

- Antibiotic Interaction Studies : Research indicated that when combined with certain antibiotics, this compound enhanced the efficacy of these drugs against specific bacterial strains. This synergy could lead to reduced required doses of antibiotics and minimized side effects.

Mechanism of Action

The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Properties of Selected Triols

(a) Antimicrobial Activity

This compound derivatives exhibit superior antimicrobial activity against Leishmania donovani and Mycobacterium tuberculosis compared to shorter-chain triols like 1,2,3-butanetriol. For example, analogs with pentyl or octyl substituents on the triazole ring show IC₅₀ values of 13.4–55.0 μM, attributed to their long, saturated aliphatic chains enhancing lipid bilayer interaction . In contrast, 1,2,3-butanetriol lacks this extended chain, reducing its efficacy in similar applications .

(c) Pharmaceutical and Industrial Use

- 1,2,5-Pentanetriol : Used as a chemical intermediate for synthesizing diacylates and nitrates, leveraging its terminal hydroxyl groups for esterification .

Biological Activity

1,2,3-Pentanetriol, a five-carbon triol with three hydroxyl (-OH) groups, is gaining attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H12O3. Its structure features three hydroxyl groups attached to a five-carbon chain, which contributes to its hydrophilicity and reactivity. The positioning of these hydroxyl groups plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biomolecules. This property allows it to participate in enzymatic reactions as a substrate or inhibitor. Furthermore, the compound's hydroxyl groups can undergo oxidation and reduction reactions, leading to the formation of other biologically active compounds.

1. Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy of drug candidates. For instance:

- Synthesis of Antitumor Agents : Research has indicated that derivatives of pentanetriol exhibit cytotoxicity against tumor cell lines. A notable study synthesized several stereoisomers of pentanetriol derivatives that showed significant activity against cancer cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics.

2. Biomaterial Applications

Due to its biocompatibility and hydrophilicity, this compound is explored in creating biomaterials for medical applications such as drug delivery systems and tissue engineering scaffolds.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that specific modifications to the hydroxyl groups enhanced their cytotoxicity significantly compared to unmodified versions . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Synthesis of Polyols

Research into oxypropylation reactions involving pentane triols has shown promising results in producing bio-based polyols for polyurethane foams. These materials are essential in creating rigid foams used in insulation and cushioning applications . The study demonstrated that modifying pentanetriol could lead to materials with improved mechanical properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Molecular Formula | Hydroxyl Groups | Applications |

|---|---|---|---|

| 1,2,3-Propanetriol | C3H8O3 | 3 | Widely used in pharmaceuticals and cosmetics |

| 1,2,4-Butanetriol | C4H10O3 | 3 | Used in explosives and specialty chemicals |

| 1,2-Pentanediol | C5H12O2 | 2 | Employed in solvents and antifreeze |

This table illustrates how the positioning and number of hydroxyl groups affect the reactivity and application potential of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-Pentanetriol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of unsaturated precursors or enzymatic reduction of ketones. For example, ReOx-Pd/CeO₂ catalysts enable selective hydrogenation of pentenols under controlled H₂ pressure (120°C, 1000 psi H₂), with stereochemistry influenced by solvent polarity and catalyst loading . NMR (e.g., ¹H and ¹³C) and GC-MS are critical for verifying stereochemical purity, as seen in dimethyl 3-oxoglutarate-derived syntheses . Optimization of reaction time and temperature minimizes byproducts like 1,2,4-isomers.

Q. Which analytical techniques are most effective for structural elucidation of this compound, and how are spectral data interpreted?

- Methodological Answer : High-field 2D NMR (e.g., COSY, HSQC) resolves hydroxyl group positions and backbone configuration. For instance, δ~3.4–4.2 ppm in ¹H NMR corresponds to triol protons, while tandem mass spectrometry (MS/MS) identifies fragmentation patterns (e.g., m/z 135 for [M-H₂O]⁺) . Gas chromatography coupled with isotopic ratio mass spectrometry (GC-IRMS) distinguishes abiotic vs. biosynthetic origins via δ¹³C values .

Advanced Research Questions

Q. How does this compound contribute to the structural diversity of archaeal membrane lipids, and what evolutionary advantages does this confer?

- Methodological Answer : this compound forms the backbone of pentanetriol dialkyl glycerol tetraethers (PDGTs), membrane lipids in Methanomassiliicoccales archaea. These lipids enhance membrane stability in anaerobic, high-salinity environments. Lipid extraction protocols involve Bligh-Dyer solvent systems, followed by HPLC-MS/MS to detect intact polar PDGTs. Comparative genomics of Methanomassiliicoccus luminyensis reveals gene clusters (e.g., pdn operons) linked to PDGT biosynthesis .

Q. What isotopic (δ¹³C) patterns distinguish biosynthetic vs. abiotic origins of this compound in environmental samples?

- Methodological Answer : Biogenic PDGTs in methane-rich sediments exhibit δ¹³C values depleted by 10–15‰ relative to dissolved inorganic carbon (DIC), reflecting methanogenic carbon fixation pathways. In contrast, abiotic synthesis in hydrothermal systems shows δ¹³C enrichment (e.g., +5‰) due to kinetic isotope effects during Fischer-Tropsch-type reactions. Compound-specific isotope analysis (CSIA) via LC-IRMS is essential for differentiation .

Q. How do competing dehydration pathways of this compound in hydrothermal systems affect product distributions?

- Methodological Answer : In subcritical water (300–350°C, 20 MPa CO₂), this compound undergoes intramolecular dehydration to form cyclic ethers (e.g., tetrahydrofuran derivatives). Kinetic studies using batch reactors and GC×GC-TOFMS reveal that CO₂ acts as a catalyst, favoring 5-membered ring formation over 6-membered products. Activation energies (Eₐ) calculated via Arrhenius plots guide pathway optimization .

Q. What cultivation strategies overcome challenges in isolating this compound-producing archaea from anaerobic environments?

- Methodological Answer : Enrichment cultures using synthetic media with this compound as the sole carbon source, under strict anaerobic conditions (N₂/CO₂ headspace), select for PDGT-producing methanogens. Metagenomic screening (16S rRNA and mcrA gene sequencing) identifies candidate taxa like Bathyarchaeota. Stable isotope probing (SIP) with ¹³C-labeled substrates confirms metabolic activity .

Properties

CAS No. |

5371-48-2 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

pentane-1,2,3-triol |

InChI |

InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |

InChI Key |

AALKGALVYCZETF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.